molecular formula C15H13BrN4O2S B10911084 1-[(4-bromophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-bromophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10911084
M. Wt: 393.3 g/mol
InChI Key: VLCUQIHQTGGPDK-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of bromophenoxy, thiazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the bromophenoxy methyl intermediate, which is then reacted with a thiazole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Silica-supported tungstosilisic acid, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13BrN4O2S

Molecular Weight

393.3 g/mol

IUPAC Name

1-[(4-bromophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H13BrN4O2S/c1-10-8-17-15(23-10)18-14(21)13-6-7-20(19-13)9-22-12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,17,18,21)

InChI Key

VLCUQIHQTGGPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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